REACTION_SMILES
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[CH3:1][O:2][c:3]1[cH:4][c:5]([N:12]2[CH2:13][CH:14]([OH:18])[CH2:15][CH2:16][CH2:17]2)[cH:6][cH:7][c:8]1[N+:9]([O-:10])=[O:11].[CH3:22][OH:23].[NH2:20][NH2:21].[OH2:19]>>[CH3:1][O:2][c:3]1[cH:4][c:5]([N:12]2[CH2:13][CH:14]([OH:18])[CH2:15][CH2:16][CH2:17]2)[cH:6][cH:7][c:8]1[NH2:9]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1cc(N2CCCC(O)C2)ccc1[N+](=O)[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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NN
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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COc1cc(N2CCCC(O)C2)ccc1N
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |